

SYBR Green II Staining of Formaldehyde Denaturing Gels: Application Notes and Protocols

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Compound of Interest		
Compound Name:	SYBR Green II	
Cat. No.:	B12393867	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the use of **SYBR Green II** for the staining of ribonucleic acid (RNA) in formaldehyde denaturing agarose gels. **SYBR Green II** is a highly sensitive fluorescent dye that offers a superior alternative to traditional staining methods, such as with ethidium bromide. These protocols are intended for life science professionals engaged in RNA analysis.

I. Introduction

SYBR Green II is a fluorescent nucleic acid stain optimized for the detection of RNA and single-stranded DNA (ssDNA) in electrophoretic gels.[1] Its primary advantage lies in its significantly higher sensitivity compared to ethidium bromide, enabling the visualization of smaller quantities of RNA.[2][3] The fluorescence of **SYBR Green II** is substantially enhanced upon binding to RNA, with a quantum yield over seven times greater than that of RNA complexed with ethidium bromide.[4][5] This characteristic, coupled with a low intrinsic fluorescence of the unbound dye, results in bright sample signals with minimal background, eliminating the need for destaining steps.

Furthermore, the staining procedure with **SYBR Green II** does not interfere with downstream applications such as Northern blot analysis, provided that a small percentage of sodium dodecyl sulfate (SDS) is included in subsequent hybridization buffers to remove the dye. The



dye is compatible with a wide range of imaging equipment, including standard ultraviolet (UV) transilluminators and laser-based gel scanners.

II. Quantitative Data Summary

The following tables summarize key quantitative data for the use of **SYBR Green II** in staining formaldehyde denaturing RNA gels, including a comparison with ethidium bromide.

Table 1: SYBR Green II Staining Parameters

Parameter	Recommended Value	Notes
Stock Solution Concentration	10,000X in DMSO	Store at -20°C, protected from light.
Working Dilution	1:5,000 in TBE buffer	For denaturing agarose/formaldehyde gels.
Staining Buffer pH	7.5 - 8.0	Optimal sensitivity is achieved within this range.
Staining Time	20 - 40 minutes	Dependent on gel thickness and agarose percentage.
Destaining	Not required	Low background fluorescence of unbound dye.
Staining Solution Reuse	3 - 4 times	Store in the dark, preferably refrigerated.

Table 2: Sensitivity and Spectral Properties



Property	SYBR Green II	Ethidium Bromide
Detection Limit (300 nm Transillumination)	~4 ng RNA per band	~1.5 ng single-stranded nucleic acid per band
Detection Limit (254 nm Epi-illumination)	~1 ng RNA per band	Not specified
Excitation Maxima	497 nm (primary), ~254 nm (secondary)	Not specified
Emission Maximum	520 nm	Not specified
Fluorescence Enhancement upon RNA binding	> 1 order of magnitude greater than Ethidium Bromide	-
Quantum Yield (bound to RNA)	~0.54	~0.07

III. Experimental Protocols

A. Materials

- SYBR Green II RNA Gel Stain (10,000X concentrate in DMSO)
- Tris-borate-EDTA (TBE) buffer
- Formaldehyde denaturing agarose gel containing separated RNA samples
- Plastic staining container (polypropylene is recommended to prevent dye adsorption to surfaces)
- · Aluminum foil or other means to protect from light
- Shaker/rocker
- Gel imaging system (UV transilluminator or laser-based scanner)
- SYBR Green gel stain photographic filter (optional, for enhanced sensitivity with film photography)



B. Staining Protocol

- Prepare the Staining Solution:
 - Allow the SYBR Green II stock solution to warm to room temperature and briefly centrifuge the vial to collect the DMSO solution at the bottom.
 - \circ In a plastic container, dilute the 10,000X **SYBR Green II** stock solution to a final concentration of 1X (a 1:5,000 dilution) in TBE buffer. For example, add 10 μ L of 10,000X **SYBR Green II** to 50 mL of TBE buffer.
 - Ensure the pH of the staining solution is between 7.5 and 8.0 for optimal performance.
- Stain the Gel:
 - Following electrophoresis, carefully transfer the formaldehyde denaturing agarose gel into the staining container.
 - Add a sufficient volume of the 1X SYBR Green II staining solution to completely submerge the gel.
 - Protect the staining container from light by covering it with aluminum foil or placing it in a dark location.
 - Gently agitate the gel on a shaker or rocker for 20-40 minutes at room temperature. The
 optimal staining time may vary depending on the thickness of the gel and the percentage
 of agarose.

Visualize the RNA:

- After staining, no destaining step is necessary.
- Carefully remove the gel from the staining solution and place it on a UV transilluminator.
- For standard visualization, use a 300 nm UV transilluminator. For greater sensitivity, 254 nm epi-illumination is recommended.
- The fluorescence emission of SYBR Green II-stained RNA is centered at 520 nm.



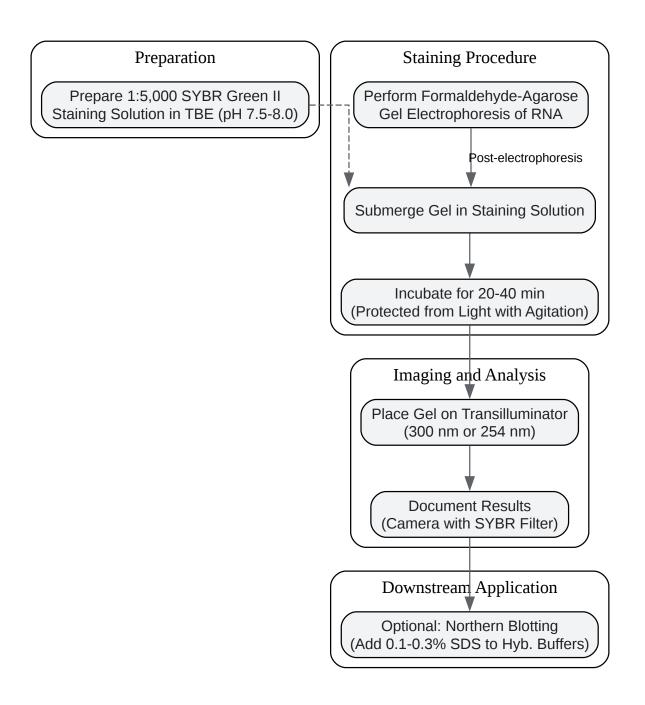
 If using photographic documentation with black and white film, a SYBR Green gel stain photographic filter is recommended for optimal sensitivity. Do not use filters intended for ethidium bromide, as they will block the SYBR Green II signal.

C. Downstream Applications (Northern Blotting)

Staining with **SYBR Green II** is compatible with the transfer of RNA to membranes for Northern blot analysis. To ensure efficient removal of the dye, include 0.1% to 0.3% SDS in the prehybridization and hybridization buffers.

IV. Visualizations

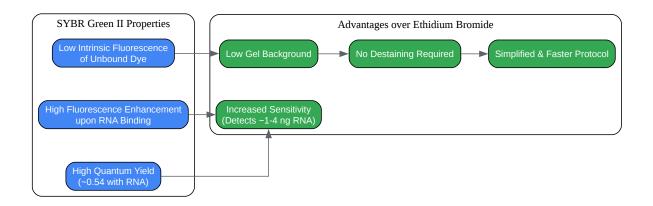




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Caption: Experimental workflow for **SYBR Green II** staining of RNA in formaldehyde denaturing gels.





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Caption: Logical relationship of **SYBR Green II** properties leading to its advantages.

V. Troubleshooting



Problem	Possible Cause(s)	Suggested Solution(s)
Weak or No Signal	- Suboptimal pH of staining solution Insufficient staining time Incorrect filter used for imaging.	- Verify the pH of the TBE buffer is between 7.5 and 8.0 Increase the staining time, especially for thicker gels Use a SYBR Green filter or a long- pass green filter; do not use an ethidium bromide filter.
High Background	- Staining solution used too many times Impure water or buffer used for staining solution.	 Use fresh staining solution or reduce the number of reuses Prepare staining solution with high-quality, nuclease-free water and fresh buffer.
Bands Appear Smeared	- RNA degradation.	- Ensure proper RNA handling techniques to prevent degradation prior to and during electrophoresis.
Altered DNA/RNA Mobility (Band Shift)	- This is more common with pre-cast staining or adding dye to the loading buffer.	- For accurate size determination, post-staining is recommended. If high amounts of RNA (>100 ng) are loaded, a band shift might be observed even with post-staining.

VI. Safety and Disposal

SYBR Green II is supplied in dimethyl sulfoxide (DMSO), which can facilitate the entry of organic molecules into tissues. Therefore, appropriate personal protective equipment, including gloves (double gloving is recommended), should be worn when handling the stock solution.

For disposal, it is recommended to pour dilute solutions of **SYBR Green II** through activated charcoal, which can then be incinerated as hazardous waste. Always consult local regulations for proper waste disposal procedures.



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